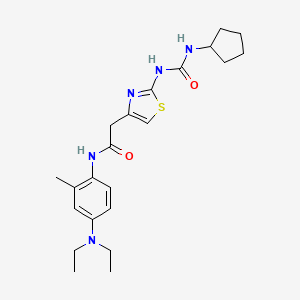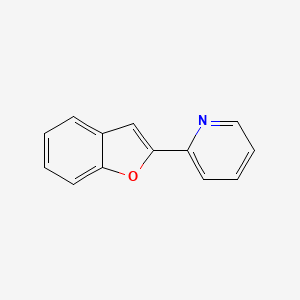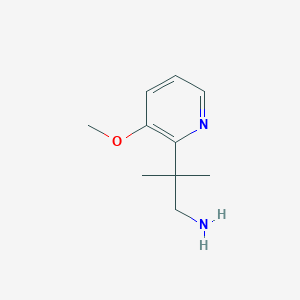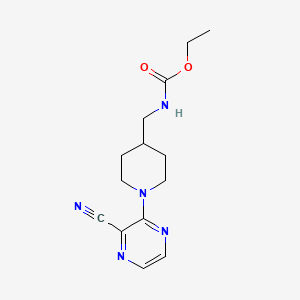
2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-(diethylamino)-2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-(diethylamino)-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C22H31N5O2S and its molecular weight is 429.58. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-(diethylamino)-2-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-(diethylamino)-2-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A significant application of 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-(diethylamino)-2-methylphenyl)acetamide and related compounds lies in their synthesis and evaluation for potential anticancer and antimicrobial activities. The chemical structure allows for the exploration of their biological properties, especially as novel agents against various types of cancer and microbial infections.
Anticancer Potential : Compounds related to 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-(diethylamino)-2-methylphenyl)acetamide have been synthesized and studied for their anticancer activity. For example, thiazole derivatives were investigated for their selectivity and potency against human lung adenocarcinoma cells, exhibiting high selectivity with significant IC50 values, indicating potential as anticancer agents [Evren et al., 2019].
Antidiabetic Activity : Novel bi-heterocyclic compounds synthesized from thiazolyl acetamide derivatives showed potent inhibitory potential against α-glucosidase enzyme, suggesting valuable anti-diabetic properties [Abbasi et al., 2020].
Antimicrobial and Antifungal Activities : Research into thiazole and cephalosporin derivatives highlighted their selective activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus, demonstrating their potential as antimicrobial agents [Lin et al., 1995].
Chemical Synthesis and Drug Design
The complex structure of 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-(diethylamino)-2-methylphenyl)acetamide facilitates its utility in chemical synthesis and drug design, enabling the creation of compounds with tailored biological activities.
Synthetic Pathways : The synthesis of related compounds involves intricate chemical reactions that yield a variety of biologically active moieties. These processes allow for the exploration of novel therapeutic agents with specific activities against targeted diseases [Shams et al., 2010].
Drug-like Molecular Properties : Studies on analogs of glutaminase inhibitors have revealed structure-activity relationships that maintain potency while improving drug-like properties, such as solubility. This highlights the potential for developing more effective therapeutics based on modifications of the core structure [Shukla et al., 2012].
Eigenschaften
IUPAC Name |
2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-[4-(diethylamino)-2-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O2S/c1-4-27(5-2)18-10-11-19(15(3)12-18)25-20(28)13-17-14-30-22(24-17)26-21(29)23-16-8-6-7-9-16/h10-12,14,16H,4-9,13H2,1-3H3,(H,25,28)(H2,23,24,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJHPGTWSNZUIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-(diethylamino)-2-methylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-({[(4-chloroanilino)carbonyl]oxy}ethanimidoyl)phenyl]-1H-imidazole](/img/structure/B2817982.png)
![2-((3-methoxybenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2817986.png)




![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3,5-dimethoxybenzamide](/img/structure/B2817994.png)
![2-Chloro-N-[[3-(methanesulfonamido)phenyl]methyl]propanamide](/img/structure/B2817995.png)
![3-methyl-6-(4-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2817996.png)
![2-(3-(Dimethylamino)propyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2817997.png)

![N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2818001.png)

![2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(4-chlorophenyl)ethanone](/img/structure/B2818003.png)